molecular formula C6H11F2NO2 B2379397 Ethyl 4-amino-3,3-difluorobutanoate CAS No. 2121940-06-3

Ethyl 4-amino-3,3-difluorobutanoate

Cat. No.: B2379397
CAS No.: 2121940-06-3
M. Wt: 167.156
InChI Key: YTPPQXWSYGKSSS-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,3-difluorobutanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3,3-difluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluorobutanoate with an appropriate amine under controlled conditions. One common method involves the use of ethyl 4,4,4-trifluorobutanoate and ammonium acetate in the presence of a catalyst. The reaction is carried out at elevated temperatures, usually around 90°C, for several hours to ensure complete conversion. The product is then purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large reaction vessels equipped with stirring, temperature control, and condensation systems. The process involves the addition of ethyl 4,4,4-trifluorobutanoate to a reaction vessel containing ammonium acetate. The mixture is heated to 90°C and maintained at this temperature for a few hours. After the reaction is complete, the mixture is cooled, and the product is separated from the reaction mixture through phase separation and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-3,3-difluorobutanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,3-difluorobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

ethyl 4-amino-3,3-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2/c1-2-11-5(10)3-6(7,8)4-9/h2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPQXWSYGKSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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